molecular formula C19H20FNO3S B3535448 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine

4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine

Cat. No. B3535448
M. Wt: 361.4 g/mol
InChI Key: CQLYASQGBCAIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine, also known as FMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMHM is a thiosemicarbazone derivative that has shown promising results in several studies related to cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine is not fully understood. However, studies have suggested that 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine may exert its effects through various pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in inflammation and cancer development. 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and growth. Furthermore, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to have several biochemical and physiological effects. In cancer cells, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In addition, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Furthermore, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has shown promising results in various studies related to cancer, inflammation, and infectious diseases. However, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine also has some limitations. One limitation is its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine and its potential side effects.

Future Directions

There are several future directions for the research of 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine. One potential area of research is the development of new cancer treatments. 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further studies are needed to determine the efficacy of 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine in vivo and its potential side effects. Another potential area of research is the development of new antibiotics. 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has shown antimicrobial properties, inhibiting the growth of bacteria and fungi. Further studies are needed to determine the efficacy of 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine as an antibiotic and its potential side effects. Finally, further studies are needed to fully understand the mechanism of action of 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine and its potential applications in other fields of scientific research.

Scientific Research Applications

4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has shown potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Studies have also shown that 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
In addition to cancer treatment, 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has also been studied for its anti-inflammatory and antimicrobial properties. 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Studies have also shown that 4-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c1-22-18-12-14(19(25)21-8-10-23-11-9-21)6-7-17(18)24-13-15-4-2-3-5-16(15)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYASQGBCAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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